molecular formula C15H16ClNO B263131 2-(2-Benzyl-4-chlorophenoxy)ethanamine

2-(2-Benzyl-4-chlorophenoxy)ethanamine

Cat. No. B263131
M. Wt: 261.74 g/mol
InChI Key: KPHPHGCQGADACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Benzyl-4-chlorophenoxy)ethanamine, also known as benzylchlorophenoxyethanamine (BCE), is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BCE belongs to the class of compounds known as beta-adrenergic agonists, which are compounds that bind to and activate beta-adrenergic receptors in the body.

Mechanism of Action

BCE acts as a selective beta-adrenergic receptor agonist, specifically targeting the beta-3 adrenergic receptor subtype. Activation of this receptor leads to an increase in the activity of enzymes involved in the breakdown of stored fat, as well as an increase in the activity of uncoupling proteins that generate heat and burn calories.
Biochemical and Physiological Effects:
BCE has been shown to have a number of biochemical and physiological effects, including increased lipolysis (breakdown of stored fat), increased thermogenesis, and increased metabolic rate. These effects are mediated through the activation of beta-adrenergic receptors in adipose tissue and skeletal muscle.

Advantages and Limitations for Lab Experiments

One advantage of BCE is that it is a highly selective beta-adrenergic receptor agonist, specifically targeting the beta-3 adrenergic receptor subtype. This selectivity reduces the risk of off-target effects and makes BCE a promising therapeutic candidate. However, one limitation of BCE is that it has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on BCE. One area of research is the development of more potent and selective beta-adrenergic receptor agonists for the treatment of obesity and other metabolic disorders. Another area of research is the investigation of the potential side effects of BCE, particularly with regard to its effects on cardiovascular function. Additionally, research is needed to determine the optimal dosing and administration protocols for BCE in clinical settings. Finally, further research is needed to investigate the potential therapeutic applications of BCE in other areas, such as diabetes and neurodegenerative diseases.
Conclusion:
In conclusion, BCE is a promising compound that has gained attention in the scientific community for its potential therapeutic applications. BCE acts as a selective beta-adrenergic receptor agonist, specifically targeting the beta-3 adrenergic receptor subtype, and has been shown to have a number of biochemical and physiological effects. While there are limitations to its use, further research on BCE is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of BCE involves the reaction of 2-benzylphenol with 4-chloroethanol in the presence of a strong acid catalyst. The resulting product is then purified using column chromatography to obtain BCE in its pure form.

Scientific Research Applications

BCE has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of obesity. BCE has been shown to increase thermogenesis, which is the process by which the body generates heat and burns calories. This effect is mediated through the activation of beta-adrenergic receptors in adipose tissue, which leads to the breakdown of stored fat.

properties

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

2-(2-benzyl-4-chlorophenoxy)ethanamine

InChI

InChI=1S/C15H16ClNO/c16-14-6-7-15(18-9-8-17)13(11-14)10-12-4-2-1-3-5-12/h1-7,11H,8-10,17H2

InChI Key

KPHPHGCQGADACA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)OCCN

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)OCCN

Origin of Product

United States

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